Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of 3-benzyltetrahydrofuran, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core physical and chemical properties, offers a detailed analysis of its spectroscopic signature, and presents a state-of-the-art synthetic protocol. Furthermore, it explores the molecule's reactivity and its role as a versatile building block in the development of complex chemical entities and potential pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important scaffold.
Molecular Structure and Identification
3-Benzyltetrahydrofuran, systematically named 3-benzyloxolane, is a disubstituted cyclic ether. Its structure consists of a saturated five-membered tetrahydrofuran (THF) ring substituted at the 3-position with a benzyl group. This combination of a polar heterocyclic ether and a nonpolar aromatic moiety imparts a unique set of properties that make it a valuable synthetic intermediate.[1] The tetrahydrofuran motif is a privileged structure found in a wide array of biologically active natural products and pharmaceuticals.[2]
| Identifier | Value | Source |
| IUPAC Name | 3-benzyloxolane | [1] |
| CAS Number | 5368-63-8 | [1] |
| Molecular Formula | C₁₁H₁₄O | [3] |
| Molecular Weight | 162.23 g/mol | [3] |
| Canonical SMILES | C1CC(CO1)CC2=CC=CC=C2 | [3] |
| InChI Key | PMXWKVSABVAGCT-UHFFFAOYSA-N | [1] |
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O3 [label="O", pos="1.5,0.8!"];
C4 [label="C", pos="0.3,1.5!"];
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C9 [label="C", pos="-5.2,1.5!"];
C10 [label="C", pos="-5.9,0.5!"];
C11 [label="C", pos="-5.6,-0.5!"];
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// Edges for THF ring
C1 -- C2;
C2 -- O3;
O3 -- C4;
C4 -- C5;
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C5 -- C6;
C6 -- C7;
// Edges for benzene ring with alternating double bonds
C7 -- C8 [style=bold];
C8 -- C9;
C9 -- C10 [style=bold];
C10 -- C11;
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C12 -- C7;
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Figure 1: Molecular structure of 3-benzyltetrahydrofuran with IUPAC numbering.
Physical and Chemical Properties
Experimental data for the physical properties of 3-benzyltetrahydrofuran are not widely reported in standard chemical databases.[3] The values presented below are based on computational predictions and comparison with structurally similar compounds, such as benzyl ethers and other substituted tetrahydrofurans.[4]
| Property | Predicted/Estimated Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on analogous compounds. |
| Boiling Point | ~250-260 °C | Estimated based on benzyl ethers of similar molecular weight.[4] |
| Density | ~1.01 - 1.03 g/cm³ | Predicted using computational models. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water. | The hydrophobic benzyl group and hydrocarbon-like THF backbone dominate, limiting aqueous solubility. |
| Vapor Pressure | Low | Expected due to relatively high molecular weight and boiling point. |
Spectroscopic Characterization
Spectroscopic analysis is critical for the verification and characterization of 3-benzyltetrahydrofuran. While a publicly available, fully assigned experimental spectrum is scarce, a robust prediction of its signature can be made based on established principles and data from analogous structures.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct regions for the aromatic, benzylic, and tetrahydrofuran ring protons. The protons on the THF ring (H2, H3, H4, H5) form a complex, second-order spin system, resulting in overlapping multiplets that can be challenging to resolve without advanced 2D NMR techniques.[7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-aromatic (C₆H₅) | 7.15 - 7.35 | m | A complex multiplet representing the five protons of the phenyl group. |
| H2, H5 (α to ether O) | 3.60 - 3.95 | m | These protons are deshielded by the adjacent oxygen atom. They are diastereotopic and will exhibit complex splitting patterns. |
| H3 (CH) | 2.50 - 2.70 | m | The methine proton to which the benzyl group is attached. |
| H4 (CH₂) | 1.80 - 2.20 | m | The methylene protons on the THF ring at the 4-position. |
| Benzylic (CH₂) | 2.65 - 2.85 | d | The two benzylic protons are diastereotopic and coupled to the H3 proton, expected to appear as a doublet or a doublet of doublets. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clearer picture with distinct signals for each carbon environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| :--- | :--- | :--- | :--- |
| C-aromatic (ipso) | ~140 | The quaternary carbon of the phenyl ring attached to the methylene group. |
| C-aromatic (ortho, meta, para) | 126 - 129 | Three distinct signals are expected for the remaining aromatic carbons. |
| C2, C5 (α to ether O) | 68 - 75 | Deshielded carbons adjacent to the ether oxygen. |
| C3 (CH) | ~42 | The methine carbon bearing the benzyl substituent. |
| C4 (CH₂) | ~32 | The methylene carbon at the 4-position of the THF ring. |
| Benzylic (CH₂) | ~39 | The carbon of the methylene bridge. |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: Key expected peaks include C-H stretching for aromatic (~3030-3080 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups, C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a strong C-O-C stretching band for the ether linkage (~1050-1150 cm⁻¹).
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 162. A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is expected to be the base peak due to facile cleavage at the benzylic position.
Chemical Properties and Reactivity
The reactivity of 3-benzyltetrahydrofuran is dictated by its three primary components: the tetrahydrofuran ring, the benzyl group, and the benzylic C-H bonds.
-
Tetrahydrofuran Ring Stability: The THF ring is a relatively stable cyclic ether. It is generally resistant to cleavage under neutral or basic conditions. However, under strong acidic conditions, protonation of the ether oxygen can facilitate nucleophilic ring-opening. Like its parent, THF, 3-benzyltetrahydrofuran has the potential to form explosive peroxides upon prolonged exposure to air and light. This is a critical safety consideration, and samples should be stored under an inert atmosphere and tested for peroxides before heating or concentration.[8]
-
Aromatic Ring Reactivity: The phenyl group can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The benzyl substituent is an ortho-, para-directing group.
-
Benzylic Position Reactivity: The benzylic C-H bonds are the most reactive site for radical reactions and oxidation. Strong oxidizing agents, such as potassium permanganate, can oxidize the benzylic position to a carboxylic acid, cleaving the C-C bond to yield 3-carboxytetrahydrofuran.[9]
Synthesis Methodologies
Accessing 3-aryl tetrahydrofurans where positions 2 and 5 are unsubstituted can be challenging.[2] A recently developed, highly efficient, and operationally simple method is the Redox-Relay Heck Reaction, which utilizes readily available starting materials.[1][2][10]
Experimental Protocol: Redox-Relay Heck Reaction and Reduction
This two-step, one-pot-optional procedure couples an aryl halide with cis-2-butene-1,4-diol to form a cyclic hemiacetal intermediate, which is then reduced to the final 3-benzyltetrahydrofuran product.
Figure 2: Workflow for the synthesis of 3-benzyltetrahydrofuran via a Redox-Relay Heck reaction.
Step 1: Synthesis of the Hemiacetal Intermediate
-
To an oven-dried vial equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, catalyst), DPEPhos (ligand), and silver(I) carbonate (Ag₂CO₃, oxidant).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the solvent (e.g., anhydrous toluene) followed by cis-2-butene-1,4-diol and benzyl iodide (or bromide).
-
Seal the vial and heat the reaction mixture to 60 °C in a heating block.
-
Stir for 24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The crude hemiacetal can be used directly in the next step or purified after a standard aqueous workup.[10]
Causality and Rationale: The palladium catalyst facilitates the cross-coupling. The silver carbonate acts as both a base and an oxidant, which is crucial for the "redox-relay" mechanism that isomerizes the double bond and allows for the intramolecular cyclization to form the hemiacetal.[2]
Step 2: Reduction to 3-Benzyltetrahydrofuran
-
Dissolve the crude hemiacetal intermediate from Step 1 in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilane (Et₃SiH, reducing agent) to the stirred solution.
-
Subsequently, add boron trifluoride diethyl etherate (BF₃·OEt₂, Lewis acid) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous workup: separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford pure 3-benzyltetrahydrofuran.
Causality and Rationale: The Lewis acid (BF₃·OEt₂) activates the hemiacetal for reduction. Triethylsilane serves as a mild and effective hydride source to reduce the activated intermediate to the final stable tetrahydrofuran ring.[2] This two-step sequence is robust and tolerates a wide variety of functional groups on the aromatic ring.[10]
Applications in Research and Drug Development
3-Benzyltetrahydrofuran is not typically an end-product but rather a valuable scaffold and building block for constructing more complex molecules.[1] Its utility stems from the stable, drug-like THF core and the modifiable benzyl group.
-
Scaffold for Library Synthesis: The aromatic ring can be functionalized through electrophilic substitution or cross-coupling reactions to introduce diverse substituents, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Bioisostere: The tetrahydrofuran ring is often used as a bioisosteric replacement for other groups in drug design to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.
-
Protecting Group Manipulation: The benzyl group can serve as a protecting group for the tetrahydrofuran moiety. It can be removed via hydrogenolysis to reveal a different functional handle if needed.
Figure 3: Conceptual diagram illustrating the use of 3-benzyltetrahydrofuran as a core scaffold for chemical library synthesis.
Safety and Handling
-
Flammability: Tetrahydrofuran is highly flammable.[11] 3-Benzyltetrahydrofuran should be treated as a flammable liquid. Keep away from heat, sparks, and open flames. Store in a flammable-liquids cabinet.
-
Peroxide Formation: Like other ethers, THF can form explosive peroxides upon exposure to air and light.[8] It is crucial to store 3-benzyltetrahydrofuran in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from light. Before distilling or concentrating solutions, always test for the presence of peroxides.
-
Toxicity and Irritation: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. For large spills, evacuate the area and contact environmental health and safety personnel.
References
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Byrne, T. J. M.; Mylrea, M. E.; Cuthbertson, J. D. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC. 2023 . [Link]
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PubChem. 3-Phenyl-tetrahydrofuran. [Link]
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ChemSynthesis. 3-benzyltetrahydrofuran - C11H14O, density, melting point, boiling point, structural formula, synthesis. [Link]
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LTD Material Safety Data Sheet. THF / Tetrahydrofuran. 2021 . [Link]
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Donohue, T. J. The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein J. Org. Chem.2012 , 8, 2002-2023. [Link]
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Abraham, R. J.; Reid, M. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magn. Reson. Chem.2005 , 43 (1), 22-34. [Link]
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Abraham, R. J. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. 2005 , 17 (1), 16-23. [Link]
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Dick, A. R.; Kampf, J. W.; Sanford, M. S. Unusually Stable palladium(IV) Complexes: Detailed Mechanistic Investigation of C-O Bond-Forming Reductive Elimination. J. Am. Chem. Soc.2005 , 127 (37), 12790–12791. [Link]
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St. John, P. C.; Guan, Y.; Li, Y.; Kim, J.; et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chem. Sci.2021 , 12 (31), 10516–10527. [Link]
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Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. 2021 . [Link]
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Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. 2020 . [Link]
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Gaylord Chemical. Tetrahydrofuran Solvent Properties. [Link]
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Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]
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Mata, J. A.; et al. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. 2023 . [Link]
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St. John, P. C.; Guan, Y.; Li, Y.; Kim, J.; et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. 2021 . [Link]
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Tilley, T. D. et al. Achieving (quasi)-monocoordination in metal complexes with an exceptionally bulky carbene ligand. ResearchGate. 2026 . [Link]
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NIST. Tetrahydrofuran. NIST WebBook. [Link]
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Yamaguchi, Y.; et al. Synthesis of an O,N,O-C Multidentate Ligand Bearing an N-Heterocyclic Carbene Towards Heterobimetallic Complexes. MDPI. 2026 . [Link]
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